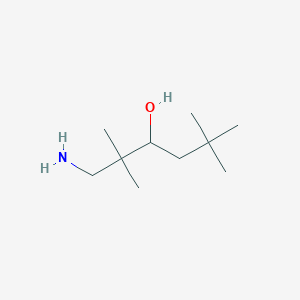
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride is a chemical compound that belongs to the pyridine family. This compound is characterized by the presence of amino, dichloro, and carboxylate groups attached to a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride typically involves the chlorination of pyridine derivatives followed by esterification and amination reactions. One common method includes the chlorination of pyridine with chlorine gas, followed by the introduction of an amino group through nucleophilic substitution. The carboxylate group is then introduced via esterification with methanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and esterification processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses.
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can affect various biochemical pathways, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,5-dichloropyridine-4-carboxylate: Similar in structure but lacks the amino group.
2-Amino-3,5-dichloropyridine: Similar but does not have the carboxylate ester group.
Uniqueness
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in diverse research applications compared to its similar counterparts.
Eigenschaften
Molekularformel |
C7H7Cl3N2O2 |
|---|---|
Molekulargewicht |
257.5 g/mol |
IUPAC-Name |
methyl 5-amino-2,3-dichloropyridine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H6Cl2N2O2.ClH/c1-13-7(12)4-3(10)2-11-6(9)5(4)8;/h2H,10H2,1H3;1H |
InChI-Schlüssel |
NMTISKVOBHMTCA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=NC=C1N)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13474982.png)

![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane](/img/structure/B13474999.png)

![Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13475008.png)
![Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide](/img/structure/B13475009.png)

![2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride](/img/structure/B13475021.png)

![6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13475029.png)


![7-Methoxythieno[3,2-b]pyridin-6-amine](/img/structure/B13475056.png)
![1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13475061.png)
